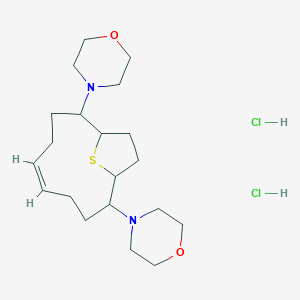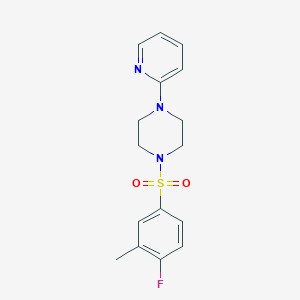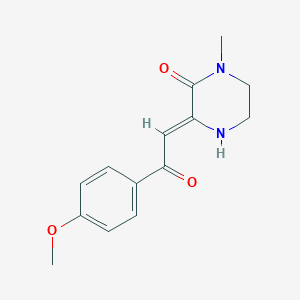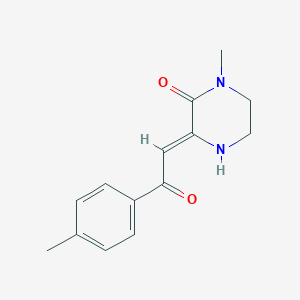![molecular formula C17H20BrN3O3S B222917 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine compounds and has been shown to exhibit a wide range of biological activities.
科学的研究の応用
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-anxiety effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
The exact mechanism of action of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and glutamate systems. This compound has also been shown to interact with various ion channels, including the voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine is its ability to modulate multiple neurotransmitter systems and ion channels. This makes it a potentially useful tool for studying the complex interactions between these systems. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same systems. This can make it challenging to achieve the desired effects at lower concentrations.
将来の方向性
There are several future directions for research on 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets.
合成法
The synthesis of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves a multi-step process that starts with the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with piperazine. This is followed by the addition of 2-pyridinecarboxaldehyde and a subsequent reduction step to form the final product. The purity and yield of this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
特性
分子式 |
C17H20BrN3O3S |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C17H20BrN3O3S/c1-13-11-15(24-2)16(12-14(13)18)25(22,23)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
VKUBKKGMVIYXSX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
正規SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)







